9-ING-41

Description

Elraglusib is a maleimide-based, small molecule inhibitor of glycogen synthase kinase-3 (GSK-3; serine/threonine-protein kinase GSK3) with potential antineoplastic activity. Upon intravenous administration, elraglusib binds to and competitively inhibits GSK-3, which may lead to downregulation of nuclear factor kappa B (NF-kappaB) and decreased expression of NF-kappaB target genes including cyclin D1, B-cell lymphoma 2 (Bcl-2), anti-apoptotic protein XIAP, and B-cell lymphoma extra-large (Bcl-XL). This may inhibit NF-kappaB-mediated survival and chemoresistance in certain tumor types. GSK-3, a constitutively active serine/threonine kinase that plays a role in numerous pathways involved in protein synthesis, cellular proliferation, differentiation, and metabolism, is aberrantly overexpressed in certain tumor types and may promote tumor cell survival and resistance to chemotherapy and radiotherapy.

ELRAGLUSIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 9 investigational indications.

Properties

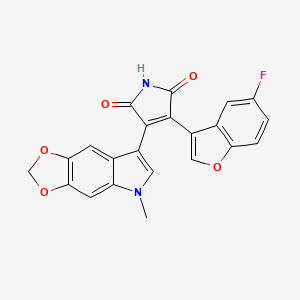

IUPAC Name |

3-(5-fluoro-1-benzofuran-3-yl)-4-(5-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13FN2O5/c1-25-7-13(11-5-17-18(6-15(11)25)30-9-29-17)19-20(22(27)24-21(19)26)14-8-28-16-3-2-10(23)4-12(14)16/h2-8H,9H2,1H3,(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARXPFGGGGLENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC3=C(C=C21)OCO3)C4=C(C(=O)NC4=O)C5=COC6=C5C=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034895-42-5 | |

| Record name | Elraglusib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034895425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elraglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELRAGLUSIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND1SOF0DLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 9-ING-41: A Technical Guide to a Novel GSK3β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-ING-41 (also known as Elraglusib) is a potent and selective, ATP-competitive small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a serine/threonine kinase implicated in a wide array of cellular processes, and its dysregulation is a hallmark of various pathologies, including cancer. This technical guide provides an in-depth overview of the mechanism of action of 9-ING-41, focusing on its molecular interactions, downstream signaling effects, and its therapeutic potential as an anti-cancer agent.

Core Mechanism of Action: Inhibition of GSK3β

9-ING-41 exerts its biological effects primarily through the direct inhibition of GSK3β. As a maleimide-based compound, it acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the GSK3β enzyme and preventing the phosphorylation of its downstream substrates. This inhibition leads to the modulation of multiple signaling pathways that are critical for cancer cell survival, proliferation, and resistance to therapy.

Key Signaling Pathways Modulated by 9-ING-41

The anti-tumor activity of 9-ING-41 stems from its ability to interfere with several key signaling cascades:

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and therapeutic resistance. 9-ING-41-mediated inhibition of GSK3β leads to the downregulation of the NF-κB pathway. This results in the decreased expression of several NF-κB target genes that are crucial for cancer cell survival, including:

-

Cyclin D1: A key regulator of cell cycle progression.

-

Bcl-2 and Bcl-xL: Anti-apoptotic proteins that prevent programmed cell death.

-

XIAP (X-linked inhibitor of apoptosis protein): A potent inhibitor of caspases, the key executioners of apoptosis.

The suppression of these pro-survival genes ultimately sensitizes cancer cells to apoptosis.

Figure 1: 9-ING-41 Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how 9-ING-41 inhibits GSK3β, preventing the activation of the IKK complex. This leads to the stabilization of IκBα, which sequesters NF-κB in the cytoplasm and prevents the transcription of pro-survival genes.

The DNA Damage Response (DDR) Pathway

Cancer cells often rely on the DNA Damage Response (DDR) pathway to repair DNA damage induced by chemotherapy and radiation, thus promoting their survival. A key player in the DDR is the ATR/Chk1 signaling cascade. 9-ING-41 has been shown to abrogate the TopBP1/ATR/Chk1-mediated DNA damage response. By inhibiting GSK3β, 9-ING-41 impairs the activation of ATR, which in turn prevents the phosphorylation and activation of its downstream effector, Chk1. This disruption of the DDR pathway prevents cancer cells from repairing chemotherapy-induced DNA damage, leading to cell cycle arrest and apoptosis. This mechanism underlies the synergistic effect observed when 9-ING-41 is used in combination with DNA-damaging chemotherapeutic agents.

Figure 2: 9-ING-41 Disrupts the DNA Damage Response Pathway. This diagram shows how 9-ING-41, by inhibiting GSK3β, leads to the destabilization of TopBP1. This prevents the activation of the ATR/Chk1 signaling axis in response to chemotherapy-induced DNA damage, ultimately leading to apoptosis.

Immunomodulation

Recent studies have revealed a novel immunomodulatory role for 9-ING-41. By inhibiting GSK3β, 9-ING-41 can enhance the anti-tumor immune response through several mechanisms:

-

Activation of CD8+ T cells: 9-ING-41 treatment has been shown to increase the activation and proliferation of cytotoxic CD8+ T cells, which are critical for recognizing and killing cancer cells.

-

Modulation of Immune Checkpoints: GSK3β inhibition can downregulate the expression of immune checkpoint proteins such as PD-1 on T cells. This helps to overcome immune suppression within the tumor microenvironment.

-

Enhanced Cytotoxicity of Immune Cells: 9-ING-41 can increase the cytotoxic potential of immune cells, including T cells and Natural Killer (NK) cells, against cancer cells.

These immunomodulatory effects suggest that 9-ING-41 may be particularly effective when used in combination with immunotherapy, such as immune checkpoint inhibitors.

Figure 3: Immunomodulatory Effects of 9-ING-41. This diagram depicts how 9-ING-41-mediated GSK3β inhibition in CD8+ T cells leads to decreased PD-1 expression and increased T cell activation. This enhances the T cell's ability to recognize and kill tumor cells.

Quantitative Data

The following tables summarize the quantitative data available for 9-ING-41, providing a comparative overview of its activity in various cancer cell lines.

Table 1: In Vitro IC50 Values of 9-ING-41 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BxPC-3 | Pancreatic Cancer | 1 | |

| HuP-T3 | Pancreatic Cancer | 0.6 | |

| MiaPaCa-2 | Pancreatic Cancer | 5 | |

| SK-N-DZ | Neuroblastoma | 0.05-0.1 | |

| SK-N-BE(2) | Neuroblastoma | 0.05-0.1 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on 9-ING-41.

Cell Viability and Proliferation Assays

Objective: To assess the effect of 9-ING-41 on the viability and proliferation of cancer cells.

Method: MTS Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of 9-ING-41 or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

MTS Reagent Addition: MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) is added to each well.

-

Incubation: Plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins in response to 9-ING-41 treatment.

Method:

-

Cell Lysis: Cells treated with 9-ING-41 are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-phospho-GSK3β, anti-XIAP, anti-β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

T-Cell Activation Assays

Objective: To evaluate the effect of 9-ING-41 on the activation and function of T cells.

Method: Cytokine Release Assay

-

Co-culture: Cancer cells are co-cultured with isolated T cells (e.g., CD8+ T cells) in the presence or absence of 9-ING-41.

-

Incubation: The co-culture is incubated for a specific period to allow for T cell activation and cytokine secretion.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of cytokines (e.g., IFN-γ, TNF-α) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex). An increase in pro-inflammatory cytokines is indicative of T cell activation.

Conclusion

9-ING-41 is a promising anti-cancer agent with a multi-faceted mechanism of action centered on the inhibition of GSK3β. By modulating key signaling pathways involved in cell survival, DNA damage repair, and immune regulation, 9-ING-41 demonstrates significant therapeutic potential, both as a monotherapy and in combination with other anti-cancer treatments. This technical guide provides a foundational understanding of the core mechanisms of 9-ING-41, offering valuable insights for researchers and clinicians working on the development of novel cancer therapies.

Elraglusib in Pancreatic Cancer: A Deep Dive into Preclinical Efficacy and Mechanism of Action

For Immediate Release

[City, State] – [Date] – Elraglusib (formerly 9-ING-41), a first-in-class small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), has demonstrated significant preclinical anti-tumor activity in pancreatic ductal adenocarcinoma (PDAC). This technical guide provides an in-depth analysis of the available preclinical data, detailing the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these foundational studies. This document is intended for researchers, scientists, and drug development professionals in the oncology field.

Executive Summary

Elraglusib has emerged as a promising therapeutic agent for pancreatic cancer, a malignancy with a dire prognosis and limited treatment options. Preclinical investigations have revealed a multi-faceted mechanism of action, primarily centered on the inhibition of GSK-3β, a key regulator of multiple cellular processes implicated in tumorigenesis. Notably, Elraglusib has been shown to not only exert direct cytotoxic effects on pancreatic cancer cells but also to sensitize them to standard-of-care chemotherapies. This chemosensitization is achieved through the abrogation of the DNA damage response, specifically by impairing the TopBP1/ATR/Chk1 signaling cascade. Furthermore, recent evidence suggests that Elraglusib's anti-cancer activity may also be attributed to its ability to induce microtubule destabilization, leading to mitotic arrest and apoptosis. This guide will synthesize the key preclinical findings, presenting quantitative data in a structured format, outlining detailed experimental methodologies, and visualizing the core mechanisms of action.

In Vitro Efficacy of Elraglusib in Pancreatic Cancer Cell Lines

Elraglusib has been evaluated against a panel of pancreatic cancer cell lines, including patient-derived xenograft (PDX) lines, demonstrating a broad range of cytotoxic activity. The following table summarizes the available data on the half-lethal dose (LD50) of Elraglusib.

| Cell Line Type | Number of Cell Lines | LD50 Range (nM) |

| Pancreatic PDX | 10 | 316.9 - 1080 |

Data sourced from a preclinical study by Actuate Therapeutics.

Mechanism of Action: A Dual Threat to Pancreatic Cancer Cells

Elraglusib's preclinical efficacy stems from at least two distinct, yet potentially interconnected, mechanisms of action: the inhibition of GSK-3β and the destabilization of microtubules.

GSK-3β Inhibition and Abrogation of the DNA Damage Response

GSK-3β is a serine/threonine kinase that is overexpressed in a majority of pancreatic tumors and is associated with tumor progression and chemoresistance.[1][2] Elraglusib, as a potent GSK-3β inhibitor, has been shown to sensitize pancreatic cancer cells to chemotherapeutic agents like gemcitabine.[3]

The key mechanism behind this chemosensitization is the disruption of the Ataxia Telangiectasia and Rad3-related (ATR)-mediated DNA damage response (DDR) pathway.[3] Upon DNA damage induced by chemotherapy, cancer cells activate the ATR/Chk1 signaling cascade to arrest the cell cycle and allow for DNA repair, thus promoting cell survival. Preclinical studies have demonstrated that Elraglusib treatment leads to the degradation of TopBP1, a critical protein for ATR activation.[1] This, in turn, prevents the phosphorylation and activation of Chk1, thereby abrogating the S-phase cell cycle arrest and leading to increased cell death in the presence of DNA damaging agents.[1]

References

The Dual Role of GSK-3β in Tumor Progression and Chemoresistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen synthase kinase 3 beta (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a critical, albeit complex, player in the landscape of oncology. Initially identified for its role in glycogen metabolism, GSK-3β is now understood to be a key regulator of a multitude of cellular processes, including cell proliferation, apoptosis, differentiation, and motility.[1][2] Its role in cancer is paradoxical; it can function as both a tumor suppressor and a promoter, depending on the specific cancer type and the cellular context.[3][4] Aberrant GSK-3β activity has been implicated in the progression of numerous malignancies and is increasingly recognized as a pivotal mediator of chemoresistance, making it an attractive target for novel cancer therapies.[2][5] This technical guide provides an in-depth exploration of the multifaceted role of GSK-3β in tumor progression and chemoresistance, detailing its involvement in key signaling pathways, presenting quantitative data on its expression and inhibition, and outlining key experimental protocols for its study.

Introduction to GSK-3β Biology

GSK-3β is a highly conserved kinase with two isoforms, GSK-3α and GSK-3β, that regulate a wide array of cellular functions through the phosphorylation of over 100 substrates.[2] Unlike most kinases, GSK-3β is typically active in resting cells and is regulated through inhibitory phosphorylation, primarily at the Ser9 residue by upstream kinases such as Akt.[4] Conversely, phosphorylation at Tyr216 is required for its full enzymatic activity.[2] This dual regulatory mechanism allows GSK-3β to act as a central node, integrating signals from various pathways to control cellular fate.

GSK-3β's Dichotomous Role in Tumorigenesis

The function of GSK-3β in cancer is highly context-dependent, exhibiting both tumor-suppressive and pro-tumorigenic activities.

2.1. GSK-3β as a Tumor Suppressor

In certain contexts, GSK-3β acts as a tumor suppressor by negatively regulating pro-proliferative and anti-apoptotic signaling pathways. A primary example is its role in the Wnt/β-catenin pathway, where it phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This prevents the nuclear translocation of β-catenin and subsequent transcription of oncogenes like c-Myc and Cyclin D1.[1] GSK-3β can also phosphorylate and promote the degradation of other oncoproteins, including c-Jun and c-Myc.[1]

2.2. GSK-3β as a Tumor Promoter

Conversely, a growing body of evidence supports a pro-tumorigenic role for GSK-3β in many cancers. Overexpression and increased activity of GSK-3β have been observed in various malignancies, including ovarian, colon, and pancreatic cancers.[1][4] In these tumors, GSK-3β can promote cell survival, proliferation, and invasion.[1] For instance, active GSK-3β is required for the growth of colon cancer cells.[1] Furthermore, nuclear accumulation of active GSK-3β has been correlated with a more dedifferentiated and aggressive phenotype in pancreatic cancer.[1]

Core Signaling Pathways Involving GSK-3β in Cancer

GSK-3β is a critical component of several signaling cascades that are frequently dysregulated in cancer.

3.1. The Wnt/β-catenin Pathway

In the absence of a Wnt ligand, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, leading to its degradation. Upon Wnt binding to its receptor, this complex is disrupted, leading to the inhibition of GSK-3β, stabilization of β-catenin, and activation of target gene expression that promotes cell proliferation.

References

- 1. The Role of Glycogen Synthase Kinase 3β (GSK3β) in Tumorigenesis and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 4. Glycogen synthase kinase 3β in tumorigenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycogen Synthase Kinase-3 Beta Expression Correlates With Worse Overall Survival in Non-Small Cell Lung Cancer—A Clinicopathological Series - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of 9-ING-41 on NF-κB Target Genes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 9-ING-41, a selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), on the Nuclear Factor-kappa B (NF-κB) signaling pathway and its downstream target genes. The dysregulation of the NF-κB pathway is a hallmark of numerous malignancies, contributing to cell proliferation, survival, and chemoresistance. 9-ING-41 has emerged as a promising therapeutic agent that modulates this critical pathway.

Core Mechanism of Action

9-ING-41 exerts its effects on the NF-κB pathway primarily through the inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that positively regulates NF-κB activity. By inhibiting GSK-3β, 9-ING-41 leads to the downregulation of the NF-κB signaling cascade. This, in turn, results in the decreased expression of a suite of NF-κB target genes that are crucial for tumor cell survival and proliferation. The key downstream targets affected include anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xL), and X-linked inhibitor of apoptosis protein (XIAP), as well as cell cycle regulators like Cyclin D1.[1][2][3]

Quantitative Effects of 9-ING-41 on NF-κB Target Gene Expression

The following tables summarize the quantitative data on the effects of 9-ING-41 on the expression of key NF-κB target genes in various cancer cell lines.

Table 1: Effects of 9-ING-41 on NF-κB Target Protein Expression (Luminex Assay)

| Cell Line | Treatment | Target Protein | Relative Amount* | p-value | Reference |

| Karpas 422 | 1 µM 9-ING-41 for 48h | c-MYC | 0.25 | <0.05 | [4] |

| TMD8 | 1 µM 9-ING-41 for 48h | c-MYC | 0.4 | <0.05 | [4] |

| Daudi | 1 µM 9-ING-41 for 48h | c-MYC | 0.6 | >0.05 | [4] |

| SUDHL-4 | 1 µM 9-ING-41 for 48h | c-MYC | 0.7 | >0.05 | [4] |

| KPUM-UH1 | 1 µM 9-ING-41 for 48h | c-MYC | 0.8 | >0.05 | [4] |

*Relative amount compared to vehicle control (set to 1). A value <1 indicates a decrease.

Table 2: Effects of 9-ING-41 on NF-κB Target Gene and Protein Expression (Western Blot & RT-qPCR)

| Cell Line | Treatment | Target | Method | Observed Effect | Reference |

| Neuroblastoma (SK-N-DZ, SK-N-BE(2)) | 0.1–1 µM 9-ING-41 | XIAP (protein) | Western Blot | Decreased expression | [5] |

| Renal Cancer (ACHN, Caki-1, KRCY) | 25 µM 9-ING-41 for 72h | Bcl-2 (mRNA) | RT-qPCR | Significantly decreased | [6] |

| Renal Cancer (ACHN, Caki-1, KRCY) | 25, 50 µM 9-ING-41 for 96h | Bcl-2 (protein) | Western Blot | Decreased expression | [6] |

| Renal Cancer (ACHN, Caki-1, KRCY) | 25, 50 µM 9-ING-41 for 96h | XIAP (protein) | Western Blot | Decreased expression | [6] |

| Renal Cancer (ACHN, KRCY) | 25, 50 µM 9-ING-41 for 96h | Cyclin D1 (protein) | Western Blot | Decreased expression | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the effects of 9-ING-41 on NF-κB target genes.

Western Blot Analysis of NF-κB Target Proteins

This protocol outlines the steps for detecting changes in the protein expression of NF-κB targets such as Bcl-2, XIAP, and Cyclin D1.

1. Cell Lysis and Protein Extraction:

-

Culture cancer cells to 70-80% confluency and treat with desired concentrations of 9-ING-41 or vehicle control (DMSO) for the specified duration.

-

Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (total protein extract) to a new tube.

2. Protein Quantification:

-

Determine the protein concentration of each sample using a Bradford protein assay or a BCA protein assay, following the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

-

Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-XIAP, anti-Cyclin D1) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's recommendations.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

5. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for NF-κB Target Gene Expression

This protocol describes the measurement of mRNA levels of NF-κB target genes.

1. RNA Extraction and Quantification:

-

Treat cells with 9-ING-41 as described for the Western blot protocol.

-

Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Determine the RNA concentration and purity using a spectrophotometer.

2. Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

3. Quantitative PCR:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., CCND1, BCL2, XIAP) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green-based qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Generate a melt curve at the end of the amplification to verify the specificity of the PCR product.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.

Conclusion

The available data strongly indicate that 9-ING-41 effectively downregulates the expression of key NF-κB target genes involved in cell survival and proliferation. This mechanism of action underscores the therapeutic potential of 9-ING-41 in cancers characterized by aberrant NF-κB signaling. The provided protocols offer a framework for researchers to further investigate the molecular effects of this promising GSK-3β inhibitor.

References

- 1. Radioimmunoprecipitation assay buffer - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Single-Step SYBR® Green RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]

- 5. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]

- 6. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of 9-ING-41 (Elraglusib): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-ING-41 (also known as elraglusib) is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes, including tumorigenesis and immune regulation.[1][2] Emerging preclinical and clinical evidence has illuminated the significant immunomodulatory properties of 9-ING-41, positioning it as a promising agent in the landscape of cancer immunotherapy. This technical guide provides an in-depth overview of the core immunomodulatory functions of 9-ING-41, detailing its mechanism of action, effects on various immune cell populations, and impact on key signaling pathways. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Core Mechanism of Action: GSK-3β Inhibition

9-ING-41 exerts its biological effects primarily through the competitive inhibition of GSK-3β, a constitutively active kinase that plays a critical role in numerous signaling pathways.[3] By inhibiting GSK-3β, 9-ING-41 modulates the activity of downstream effectors, leading to a cascade of events that collectively enhance anti-tumor immunity. The primary pathways influenced by 9-ING-41-mediated GSK-3β inhibition include the NF-κB and T-cell activation pathways.[2][4]

Regulation of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. In many cancer cells, constitutive activation of NF-κB promotes survival and resistance to therapy. GSK-3β can positively regulate NF-κB signaling.[5][6] By inhibiting GSK-3β, 9-ING-41 can suppress NF-κB activity, leading to decreased expression of anti-apoptotic proteins and increased tumor cell susceptibility to immune-mediated killing.[3][7]

Immunomodulatory Effects on T Cells

9-ING-41 has been shown to significantly enhance the effector functions of T cells, a critical component of the adaptive immune response against tumors. This is achieved through multiple mechanisms, including the downregulation of inhibitory immune checkpoints and the promotion of T-cell activation and cytotoxicity.

Downregulation of Immune Checkpoint Molecules

A key mechanism by which tumors evade immune surveillance is through the upregulation of immune checkpoint proteins on T cells, which leads to T-cell exhaustion. Preclinical studies have demonstrated that 9-ING-41 can downregulate the expression of several key immune checkpoint molecules on CD8+ T cells, including PD-1, TIGIT, and LAG-3.[1][8][9] This reduction in inhibitory signaling can reinvigorate exhausted T cells and enhance their anti-tumor activity.

Enhancement of T-Cell Cytotoxicity

In addition to checkpoint downregulation, 9-ING-41 directly enhances the cytotoxic capacity of T cells. Co-culture experiments have shown that 9-ING-41 increases the ability of TALL-104 cytotoxic T cells to kill colorectal cancer cells.[10] Furthermore, treatment of patient-derived CD8+ T cells with 9-ING-41 leads to increased secretion of the key effector molecules IFN-γ, granzyme B, and TRAIL.[4][11]

Table 1: Effect of 9-ING-41 on T-Cell Effector Molecule Secretion

| Cell Type | Treatment | Cytokine/Effector Molecule | Outcome | Reference |

| Patient-derived CD8+ T cells | 1 µM 9-ING-41 for 48 hours | IFN-γ | Increased secretion | [11] |

| Patient-derived CD8+ T cells | 1 µM 9-ING-41 for 48 hours | Granzyme B | Increased secretion | [11] |

| Patient-derived CD8+ T cells | 1 µM 9-ING-41 for 48 hours | TRAIL | Increased secretion | [11] |

Modulation of Natural Killer (NK) Cell Function

NK cells are a vital component of the innate immune system, capable of recognizing and killing tumor cells without prior sensitization. 9-ING-41 has been shown to augment the anti-tumor functions of NK cells. Co-culture assays demonstrated that 9-ING-41 enhances the killing of colorectal tumor cells by the NK-92 cell line.[10]

Cytokine Profile Modulation

The tumor microenvironment is often characterized by an immunosuppressive cytokine milieu. 9-ING-41 can modulate the production of various cytokines, shifting the balance towards a more pro-inflammatory and anti-tumor environment. In preclinical models, 9-ING-41 treatment has been associated with changes in the levels of several cytokines, as detailed in Table 2.

Table 2: Modulation of Cytokine Levels by 9-ING-41 in Preclinical Models

| Model System | Cytokine | Effect of 9-ING-41 | Reference |

| Murine colorectal cancer model (responders) | IL-12p70 | Higher serum concentrations | [10] |

| Murine colorectal cancer model (responders) | GM-CSF | Higher serum concentrations | [10] |

| Murine colorectal cancer model (responders) | CCL4 | Higher serum concentrations | [10] |

| Murine colorectal cancer model (responders) | CCL22 | Higher serum concentrations | [10] |

| Murine colorectal cancer model (responders) | TWEAK | Higher serum concentrations | [10] |

| Murine colorectal cancer model (responders) | VEGF | Lower serum concentrations | [10] |

| Murine colorectal cancer model (responders) | BAFF | Lower serum concentrations | [10] |

| Murine colorectal cancer model (responders) | CCL7 | Lower serum concentrations | [10] |

| Murine colorectal cancer model (responders) | CCL12 | Lower serum concentrations | [10] |

| Murine colorectal cancer model (responders) | CCL21 | Lower serum concentrations | [10] |

| Murine colorectal cancer model (responders) | VEGFR2 | Lower serum concentrations | [10] |

Experimental Protocols

In Vivo Murine Melanoma Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of 9-ING-41 alone and in combination with anti-PD-1 therapy.

-

Animal Model: C57/BL6J mice.[12]

-

Tumor Implantation: Subcutaneous injection of B16 tumor cells.[12]

-

Treatment: Intraperitoneal injections of 9-ING-41, anti-PD-1 antibody, or a combination, administered as single agents or in a sequential manner.[1][12]

-

Endpoint: Tumor growth is monitored over time, and survival is assessed using Kaplan-Meier analysis.[1][12]

Flow Cytometry for Immune Checkpoint Expression

-

Objective: To quantify the expression of PD-1, TIGIT, and LAG-3 on T cells.

-

Sample: Tumor-infiltrating lymphocytes or splenocytes from treated and control mice.[12]

-

Protocol:

T-Cell and NK-Cell Cytotoxicity Assay

-

Objective: To measure the ability of 9-ING-41 to enhance T-cell and NK-cell-mediated killing of tumor cells.

-

Effector Cells: TALL-104 (T cells) and NK-92 (NK cells).[10]

-

Target Cells: Fluorescently labeled tumor cells (e.g., SW480 colorectal cancer cells).[10]

-

Protocol:

-

Co-culture effector and target cells at various effector-to-target ratios in the presence or absence of 9-ING-41.[13][14]

-

After a defined incubation period (e.g., 24 hours), assess target cell viability using a method that distinguishes between live and dead target cells (e.g., flow cytometry based on fluorescence or a lactate dehydrogenase (LDH) release assay).[13][14]

-

Cytokine Profiling

-

Objective: To determine the effect of 9-ING-41 on the secretion of a panel of cytokines.

-

Sample: Plasma from treated patients or supernatant from cell culture experiments.[15][16]

-

Method: Use a multiplex immunoassay, such as Luminex, to simultaneously quantify the concentrations of multiple cytokines in each sample.[15][16]

Clinical Evidence from NCT03678883

The Actuate 1801 Phase 1/2 clinical trial (NCT03678883) has provided valuable insights into the immunomodulatory effects of 9-ING-41 in patients with advanced cancers.[7][16][17][18] Analysis of peripheral blood mononuclear cells (PBMCs) from patients treated with 9-ING-41 monotherapy revealed reduced T-cell receptor (TCR) clonality and the expansion of specific TCR clonotypes, indicative of T-cell activation.[16] Furthermore, cytokine profiling of patient plasma samples has shown that changes in the levels of certain cytokines correlate with clinical outcomes.[19]

Conclusion

9-ING-41 (elraglusib) is a promising immunomodulatory agent with a multifaceted mechanism of action centered on the inhibition of GSK-3β. By downregulating immune checkpoints, enhancing the cytotoxicity of T and NK cells, and modulating the cytokine milieu, 9-ING-41 can potentiate anti-tumor immune responses. The data presented in this technical guide underscore the rationale for the continued investigation of 9-ING-41, both as a monotherapy and in combination with other immunotherapies, for the treatment of various cancers. The provided experimental frameworks offer a foundation for researchers to further explore and harness the immunomodulatory properties of this novel therapeutic agent.

References

- 1. Elraglusib (9-ING-41), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. actuatetherapeutics.com [actuatetherapeutics.com]

- 3. mdpi.com [mdpi.com]

- 4. Clinical activity of 9-ING-41, a small molecule selective glycogen synthase kinase-3 beta (GSK-3β) inhibitor, in refractory adult T-Cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glycogen Synthase Kinase-3β, NF-κB Signaling, and Tumorigenesis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 9. researchgate.net [researchgate.net]

- 10. GSK-3 Inhibitor Elraglusib Enhances Tumor-Infiltrating Immune Cell Activation in Tumor Biopsies and Synergizes with Anti-PD-L1 in a Murine Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical activity of 9-ING-41, a small molecule selective glycogen synthase kinase-3 beta (GSK-3β) inhibitor, in refractory adult T-Cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elraglusib (9-ING-41), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mesoscale.com [mesoscale.com]

- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 15. Identification of immune biomarkers in treatment-naive patients with metastatic pancreatic cancer treated with the GSK-3 inhibitor elraglusib (9-ING-41) in combination with gemcitabine/nab-paclitaxel in the 1801 phase 2 study. - ASCO [asco.org]

- 16. actuatetherapeutics.com [actuatetherapeutics.com]

- 17. Phase II study of elraglusib (9-ING-41), a GSK-3β inhibitor, in combination with gemcitabine plus nab-paclitaxel in previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NCT03678883 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 19. researchgate.net [researchgate.net]

The Impact of 9-ING-41 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-ING-41, also known as elraglusib, is a first-in-class, selective small-molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in numerous oncogenic processes.[1][2] Preclinical and clinical studies have demonstrated its broad-spectrum anti-tumor activity, both as a monotherapy and in combination with chemotherapy and immunotherapy.[1][3] This technical guide provides an in-depth overview of the core mechanisms of 9-ING-41 and its multifaceted impact on the tumor microenvironment (TME). It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key signaling pathways.

Core Mechanism of Action: GSK-3β Inhibition

GSK-3β is a key regulator of a wide array of cellular processes, including cell proliferation, apoptosis, and inflammation. Its overexpression is associated with aggressive tumor growth and resistance to therapy in various cancers.[4][5] 9-ING-41 exerts its anti-tumor effects by directly inhibiting GSK-3β, leading to the modulation of critical downstream signaling pathways.[1][5]

Modulation of Key Oncogenic Signaling Pathways

Downregulation of the NF-κB Pathway

A primary mechanism of 9-ING-41 is the downregulation of the pro-survival NF-κB signaling pathway.[5][6] This leads to a decrease in the expression of several NF-κB target genes that promote tumor cell survival and proliferation.[2]

Table 1: Effect of 9-ING-41 on NF-κB Pathway Components and Target Genes

| Target | Effect | Cell Line/Model | Quantitative Change | Citation |

| NF-κB p65 | Decreased Expression | Colorectal Cancer Cells | Not specified | [7] |

| c-MYC | Reduced Levels | Karpas 422, TMD8 | Not specified | [4] |

| Cyclin D1 | Decreased Expression | Not specified | Not specified | [2] |

| Bcl-2 | Decreased Expression | Colorectal Cancer Cells | Not specified | [7] |

| XIAP | Decreased Expression | Not specified | Not specified | [2] |

| Bcl-XL | Decreased Expression | Not specified | Not specified | [2] |

| Survivin | Reduction | KPUM-UH1 | Not specified | [4] |

Abrogation of the DNA Damage Response

9-ING-41 has been shown to sensitize cancer cells to chemotherapy by impairing the DNA damage response (DDR) pathway. Specifically, it prevents the activation of the ATR/Chk1 signaling cascade, which is crucial for cell cycle arrest and DNA repair following chemotherapy-induced DNA damage.[8][9]

Table 2: Impact of 9-ING-41 on the DNA Damage Response Pathway

| Component | Effect | Cell Line/Model | Quantitative Change | Citation |

| ATR Activation | Impaired | Pancreatic Cancer Cells | Not specified | [8] |

| Chk1 Phosphorylation | Impaired | Pancreatic Cancer Cells | Not specified | [8] |

| TopBP1 | Degradation | Pancreatic Cancer Cells | Not specified | [8] |

| Gemcitabine-induced S-phase arrest | Prevented | Pancreatic Cancer Cells | Not specified | [8] |

Remodeling the Tumor Microenvironment: Immunomodulatory Effects

A critical aspect of 9-ING-41's anti-tumor activity is its ability to modulate the immune landscape within the TME, transforming it from an immunosuppressive to an immuno-active state.

Regulation of Immune Checkpoint Molecules

Preclinical studies have demonstrated that elraglusib can downregulate the expression of key immune checkpoint molecules on T cells, thereby enhancing anti-tumor immunity.[10]

Table 3: Effect of 9-ING-41 on Immune Checkpoint Molecules

| Checkpoint | Effect | Model | Citation |

| PD-1 | Reduced Expression | B16 Melanoma Mouse Model | [10] |

| TIGIT | Reduced Expression | B16 Melanoma Mouse Model | [10] |

| LAG-3 | Reduced Expression | B16 Melanoma Mouse Model | [10] |

Enhancement of Antigen Presentation

9-ING-41 has been shown to increase the surface expression of MHC-I molecules on neuroblastoma cells, which is crucial for their recognition by cytotoxic T lymphocytes (CTLs).[11] This effect is mediated, in part, through the activation of the IFNγ/JAK/STAT signaling pathway.[11]

Activation of Immune Effector Cells and Cytokine Production

9-ING-41 promotes the activation and effector function of immune cells, such as T cells and NK cells. This is accompanied by an increase in the secretion of pro-inflammatory and cytotoxic cytokines.

Table 4: 9-ING-41-Induced Cytokine Secretion from Immune Cells

| Cytokine | Cell Type | Effect | Quantitative Change (pg/mL) | Citation |

| IFN-γ | Patient-derived CD8+ T cells | Increased Secretion | ~150 (control) to ~250 (1 µM 9-ING-41) | [10] |

| Granzyme B | Patient-derived CD8+ T cells | Increased Secretion | ~1500 (control) to ~2500 (1 µM 9-ING-41) | [10] |

| TRAIL | Patient-derived CD8+ T cells | Increased Secretion | ~7 (control) to ~12 (1 µM 9-ING-41) | [10] |

| IFN-γ | TALL-104 cells | Increased Secretion | Not specified | [7] |

| Granzyme B | TALL-104 cells | Increased Secretion | Not specified | [7] |

| TRAIL | TALL-104 cells | Increased Secretion | Not specified | [7] |

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the literature for evaluating the effects of 9-ING-41.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of 9-ING-41 on cancer cell lines.

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HT-29, RKO, SW480 colorectal cancer cells; neuroblastoma cell lines) are cultured in appropriate media and conditions.[12]

-

Treatment: Cells are treated with a dose range of 9-ING-41 (e.g., 0.1 µM–1 µM) or vehicle control (DMSO) for various time points (e.g., 24, 48, 72, 96 hours).[12][13]

-

Viability/Proliferation Measurement:

-

MTS Assay: MTS reagent is added to the cells, and absorbance is measured to determine the relative number of viable cells.[4]

-

BrdU Assay: A colorimetric assay is used to measure DNA synthesis as an indicator of cell proliferation.[14]

-

CellTiter 96 Aqueous One Solution Cell Proliferation Assay: Used to determine the relative number of viable cells by measuring optical density.[13]

-

-

-

Data Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from dose-response curves.

Western Blotting

-

Objective: To analyze the expression levels of specific proteins in key signaling pathways.

-

Methodology:

-

Cell Lysis: Cancer cells treated with 9-ING-41 are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., NF-κB p65, Bcl-2, Survivin, cyclins) and a loading control (e.g., actin).[7][14]

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

-

Data Analysis: Band intensities are quantified and normalized to the loading control to determine relative protein expression.

Co-culture and Cytotoxicity Assays

-

Objective: To assess the ability of 9-ING-41 to enhance immune cell-mediated killing of tumor cells.

-

Methodology:

-

Cell Labeling: Target tumor cells (e.g., SW480) are labeled with a fluorescent dye.[15]

-

Co-culture: Labeled tumor cells are co-cultured with immune effector cells (e.g., TALL-104 CD8+ T cells) at various effector-to-target ratios (e.g., 10:1, 25:1, 50:1).[3][15]

-

Treatment: The co-culture is treated with 9-ING-41 at concentrations below the IC50 for the tumor cells to ensure that cell death is primarily immune-mediated.[15]

-

Cytotoxicity Measurement:

-

LDH Release Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the supernatant is measured as an indicator of cytotoxicity.[3]

-

Flow Cytometry: The percentage of dead (e.g., propidium iodide-positive) fluorescently labeled tumor cells is quantified.

-

-

-

Data Analysis: The percentage of specific cell lysis is calculated and compared between treated and untreated conditions.

Cytokine Profiling (Luminex Assay)

-

Objective: To quantify the secretion of multiple cytokines and chemokines from immune cells following 9-ING-41 treatment.

-

Methodology:

-

Cell Culture and Treatment: Immune cells (e.g., patient-derived CD8+ T cells) are treated with 9-ING-41 (e.g., 1 µM) or vehicle control for a specified time (e.g., 48 hours).[10][16]

-

Supernatant Collection: The cell culture supernatant is collected.

-

Luminex Assay: A multiplex immunoassay is performed using a Luminex instrument and a custom cytokine panel to simultaneously measure the concentrations of various cytokines (e.g., IFN-γ, granzyme B, TRAIL).[10][16]

-

-

Data Analysis: Cytokine concentrations (pg/mL) are determined from standard curves and compared between treated and untreated groups.

Conclusion and Future Directions

9-ING-41 is a promising therapeutic agent that targets the tumor microenvironment through multiple, interconnected mechanisms. Its ability to inhibit key pro-survival pathways in tumor cells while simultaneously enhancing anti-tumor immunity provides a strong rationale for its continued clinical development, both as a single agent and in combination with other anti-cancer therapies. Future research should focus on further elucidating the precise molecular interactions underlying its immunomodulatory effects, identifying predictive biomarkers of response, and optimizing combination strategies to maximize its therapeutic potential in a broader range of malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Elraglusib (9-ING-41), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeted inhibition of glycogen synthase kinase-3 using 9-ING-41 (elraglusib) enhances CD8 T-cell-reactivity against neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK-3 inhibitor elraglusib enhances tumor-infiltrating immune cell activation in tumor biopsies and synergizes with anti-PD-L1 in a murine model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycogen Synthase Kinase-3 Inhibition Sensitizes Pancreatic Cancer Cells to Chemotherapy by Abrogating the TopBP1/ATR-Mediated DNA Damage Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical activity of 9-ING-41, a small molecule selective glycogen synthase kinase-3 beta (GSK-3β) inhibitor, in refractory adult T-Cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GSK-3 Inhibitor Elraglusib Enhances Tumor-Infiltrating Immune Cell Activation in Tumor Biopsies and Synergizes with Anti-PD-L1 in a Murine Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Elraglusib (9-ING-41): A Glycogen Synthase Kinase-3β Inhibitor for Neurodegenerative Disorders

An In-depth Technical Guide

This document provides a comprehensive technical overview of Elraglusib (9-ING-41), a potent small-molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). It is intended for researchers, scientists, and drug development professionals interested in its therapeutic potential for treating neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and other tauopathies. This guide details the mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes critical pathways and workflows.

Introduction: Targeting a Master Kinase in Neurodegeneration

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key pathological feature in many of these disorders, including Alzheimer's disease (AD), is the accumulation of hyperphosphorylated tau protein, which forms neurofibrillary tangles (NFTs) that disrupt neuronal function and lead to cell death.[1][2][3] Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in this process, acting as a major kinase for tau protein.[1][2]

Hyperactivity of GSK-3β has been strongly implicated in the pathogenesis of AD, not only by promoting tau hyperphosphorylation but also by contributing to neuroinflammation and impairment of neuronal survival pathways.[1][4] This makes GSK-3β a prime therapeutic target. Elraglusib (formerly 9-ING-41) is a novel, ATP-competitive small-molecule inhibitor of GSK-3β that has demonstrated promising preclinical anti-tumor activity and is now being explored for its potential in neurodegeneration.[5][6][7][8] This guide synthesizes the current knowledge on Elraglusib, focusing on the scientific rationale and available data supporting its development for neurological indications.

Mechanism of Action

Elraglusib's primary mechanism of action is the direct inhibition of GSK-3β.[8][9] GSK-3 is a critical downstream regulator in numerous signaling pathways essential for cell fate, metabolism, and inflammation. In the context of neurodegeneration, its inhibition by Elraglusib is expected to confer therapeutic benefits through several key pathways.

Inhibition of Tau Hyperphosphorylation

In a healthy neuron, tau protein binds to and stabilizes microtubules, which are essential for axonal transport and structural integrity. In tauopathies like AD, GSK-3β becomes hyperactive and excessively phosphorylates tau. This hyperphosphorylated tau detaches from microtubules, leading to their destabilization, and aggregates into the toxic NFTs that are a hallmark of the disease.[1][2] By inhibiting GSK-3β, Elraglusib directly intervenes in this pathological cascade, aiming to reduce tau phosphorylation, prevent NFT formation, and restore microtubule stability.

// Connections Insulin -> Akt [label="Activates"]; Wnt -> GSK3b_inactive [label="Inhibits via\nβ-catenin complex", dir=T, lhead=cluster_pathway]; Akt -> GSK3b_inactive [label="Phosphorylates\n(Inhibits)"];

GSK3b_active -> Tau [label="Phosphorylates"]; Tau -> pTau [style=invis]; pTau -> NFT [label="Aggregates to form"]; pTau -> Microtubule [label="Leads to"];

Elraglusib -> GSK3b_active [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee, penwidth=2];

{rank=same; GSK3b_active; Elraglusib} {rank=same; Insulin; Wnt} } caption: "Elraglusib inhibits active GSK-3β, preventing tau hyperphosphorylation."

Modulation of Neuroinflammation

Neuroinflammation, driven by the activation of glial cells like microglia and astrocytes, is a critical component of AD and other neurodegenerative diseases.[10] GSK-3β activity is linked to the production of pro-inflammatory cytokines.[2] Furthermore, studies on Elraglusib in cancer have shown it modulates key inflammatory and immune signaling pathways, including NF-κB, which is also relevant in neuroinflammation.[5][6][11][12] By inhibiting GSK-3β, Elraglusib may reduce the inflammatory environment in the brain, protecting neurons from further damage.

Alternative Mechanisms

Recent studies, primarily in oncology, suggest that Elraglusib may exert cytotoxic effects through mechanisms independent of GSK-3 inhibition. One prominent alternative mechanism proposed is the direct destabilization of microtubules.[7] This action leads to mitotic arrest and apoptosis in cancer cells.[7] While this has been studied in the context of rapidly dividing cancer cells, its implications for post-mitotic neurons in the central nervous system (CNS) require further investigation. It could potentially impact neuronal plasticity or other microtubule-dependent processes.

Preclinical and Clinical Evidence

While much of the clinical development of Elraglusib has focused on oncology, emerging preclinical data support its potential for neurodegenerative disorders.

Preclinical Data in Neurodegenerative Models

A key study demonstrated that inhibition of GSK-3β by Elraglusib (9-ING-41) effectively ameliorated AD-like pathologies and cognitive deficits in an ApoE4-T2DM mouse model.[4] Mice with both the ApoE4 allele and type 2 diabetes exhibit heightened GSK-3β activation and more severe cognitive deficits, providing a relevant model for sporadic AD risk factors.[4] The study reported that Elraglusib treatment led to a reduction in hyperphosphorylated tau, neuroinflammation, and synaptic loss, which correlated with improvements in cognitive impairments.[4]

| Model | Compound | Key Findings | Reference |

| ApoE4-T2DM Mice | Elraglusib (9-ING-41) | Ameliorated AD-like pathologies (reduced p-tau, neuroinflammation, synaptic loss) and cognitive deficits. | [4] |

| Melanoma Cells (in vitro) | Elraglusib (10µM) | Optimal concentration for increasing CTL-mediated target cell killing from 32% to 64% at a 25:1 E:T ratio. | [8] |

Clinical Data and Safety Profile

To date, Elraglusib has been evaluated in Phase I and II clinical trials for advanced malignancies, both as a monotherapy and in combination with chemotherapy.[9][13][14] These trials provide crucial safety, tolerability, and pharmacokinetic data that can inform future studies in neurodegenerative diseases. The drug has demonstrated an acceptable safety profile.[9][14] Common drug-related adverse events include transient visual changes (a known GSK-3 inhibitor class effect) and fatigue.[9][14]

| Study Phase | Indication | Dosing | Key Outcomes & Observations | Reference |

| Phase I | Advanced Malignancies (Monotherapy) | 1 to 15 mg/kg IV twice weekly | Favorable toxicity profile. A complete response was observed in one patient with melanoma. Median PFS: 1.6 months. | [9][13][14] |

| Phase I | Advanced Malignancies (Combination) | 1 to 15 mg/kg IV twice weekly | Favorable toxicity profile. Seven partial responses were observed. Median PFS: 2.1 months; Median OS: 6.9 months. | [9][14] |

| Case Study | Refractory Melanoma with Brain Metastases | 5 mg/kg IV twice weekly | >30% reduction in brain lesions after 6 weeks of single-agent therapy. | [8] |

The observation of a response in brain metastases is particularly noteworthy, as it suggests that Elraglusib is CNS-penetrant, a critical requirement for treating neurodegenerative disorders.[9]

Experimental Protocols and Methodologies

Detailed protocols are essential for the replication and extension of scientific findings. Below are representative methodologies for key assays relevant to the study of Elraglusib.

In Vitro GSK-3β Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory potency (e.g., IC50) of a compound against GSK-3β. Luminescence-based assays are common due to their high throughput and sensitivity.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity. Inhibitors will result in less ATP consumption and a higher luminescent signal.

Materials:

-

Recombinant human GSK-3β enzyme.

-

GSK-3 substrate peptide (e.g., ULight-GS peptide).

-

ATP.

-

Assay Buffer (e.g., HEPES, MgCl₂, DTT).

-

Kinase-Glo® Luminescent Kinase Assay Reagent.

-

Elraglusib or other test compounds, serially diluted.

-

384-well white microplates.

Procedure:

-

Prepare serial dilutions of Elraglusib in assay buffer with a constant, low percentage of DMSO.

-

In a 384-well plate, add 5 µL of the test compound dilution.

-

Add 5 µL of ATP (at or near its Km for the enzyme) and 5 µL of the substrate peptide.

-

Initiate the reaction by adding 5 µL of GSK-3β enzyme solution.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and detect ATP levels by adding 20 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition) and plot the data to determine the IC50 value.

Western Blot for Tau Phosphorylation in Animal Models

This protocol is used to quantify changes in the phosphorylation of specific tau epitopes in brain tissue from animal models treated with Elraglusib.

Principle: Proteins from brain lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to total tau and various phosphorylated tau (p-tau) sites.

Procedure:

-

Tissue Homogenization: Euthanize animals and rapidly dissect brain regions of interest (e.g., hippocampus, cortex). Homogenize the tissue on ice in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies for AD research include:

-

p-Tau Ser202/Thr205 (AT8)

-

p-Tau Thr231 (AT180)

-

Total Tau (e.g., Tau-5)

-

Loading Control (e.g., β-Actin or GAPDH)

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

-

Quantification: Use densitometry software to measure the intensity of the p-tau bands and normalize them to the corresponding total tau and loading control bands. Compare the normalized values between treatment and vehicle control groups.

Conclusion and Future Directions

Elraglusib is a promising GSK-3β inhibitor with a well-documented mechanism of action and a favorable safety profile established in clinical oncology trials. Its ability to cross the blood-brain barrier and modulate pathways central to neurodegeneration—namely tau phosphorylation and neuroinflammation—provides a strong rationale for its investigation as a disease-modifying therapy for Alzheimer's disease and related disorders.

Future research should focus on comprehensive preclinical studies in a wider range of validated neurodegenerative animal models to establish efficacy and optimal dosing. Key experiments will need to quantify the dose-dependent effects of Elraglusib on p-tau levels, glial activation, synaptic markers, and cognitive outcomes. Successful preclinical validation could pave the way for well-designed clinical trials to assess the safety and efficacy of Elraglusib in patients with these devastating diseases.

References

- 1. faieafrikanart.com [faieafrikanart.com]

- 2. Tau and neuroinflammation: What impact for Alzheimer's Disease and Tauopathies? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elraglusib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. GSK-3 Inhibitor Elraglusib Enhances Tumor-Infiltrating Immune Cell Activation in Tumor Biopsies and Synergizes with Anti-PD-L1 in a Murine Model of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Elraglusib Induces Cytotoxicity via Direct Microtubule Destabilization Independently of GSK3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elraglusib (9-ING-41), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. actuatetherapeutics.com [actuatetherapeutics.com]

- 10. Tau and neuroinflammation in Alzheimer's disease: interplay mechanisms and clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. GSK-3 inhibitor elraglusib enhances tumor-infiltrating immune cell activation in tumor biopsies and synergizes with anti-PD-L1 in a murine model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase II study of elraglusib (9-ING-41), a GSK-3β inhibitor, in combination with gemcitabine plus nab-paclitaxel in previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase I Study of Elraglusib (9-ING-41), a Glycogen Synthase Kinase-3β Inhibitor, as Monotherapy or Combined with Chemotherapy in Patients with Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 9-ING-41: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-ING-41, also known as elraglusib, is a potent and selective small-molecule inhibitor of glycogen synthase kinase-3β (GSK-3β) that has demonstrated significant preclinical and clinical antitumor activity across a broad range of malignancies. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of 9-ING-41. It includes a compilation of quantitative data from various studies, detailed experimental protocols for key biological assays, and visualizations of the critical signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of oncology, drug discovery, and development.

Introduction

Glycogen synthase kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] The two isoforms, GSK-3α and GSK-3β, are highly conserved and have been implicated in the pathogenesis of various diseases, including cancer.[1] Aberrant overexpression and activity of GSK-3β have been linked to tumor progression, chemotherapy resistance, and the modulation of key oncogenic signaling pathways.[2][3]

9-ING-41 is a first-in-class, intravenously administered, maleimide-based small molecule designed to be a potent and selective inhibitor of GSK-3β.[2] Its development was driven by the need for novel therapeutic agents that could overcome resistance to standard anticancer therapies. Preclinical studies have shown that 9-ING-41 exhibits broad-spectrum antitumor activity as a single agent and in combination with chemotherapy in various cancer models.[3][4][5] This has led to its evaluation in clinical trials for patients with advanced cancers.[6]

Discovery and Synthesis

The synthesis of 9-ING-41, a member of the benzofuran-3-yl-(indol-3-yl)maleimide class of compounds, was first described by Gaisina et al. in 2009.[4] The synthetic strategy is based on the condensation of appropriately substituted 3-indolylglyoxylic acid esters and benzofuranyl-3-acetamides.[4]

General Synthetic Pathway

The synthesis involves a multi-step process:

-

Preparation of Indolyl-based Glyoxalates: This begins with the N-alkylation of an indole precursor, followed by acylation with ethyl oxalyl chloride to yield the desired glyoxalate.[4]

-

Preparation of Benzofuranyl-3-acetamides: This step starts from substituted 3-benzofuranones, which undergo a Horner-Emmons reaction to produce ethyl (1-benzofuran-3-yl)acetates. These esters are subsequently converted to the corresponding acetamides.[4]

-

Condensation: The final step involves the condensation of the benzofuranyl-3-acetamides with the indolyl-based glyoxalates to form the maleimide core of 9-ING-41.[4]

References

- 1. Synthesis and preliminary characterization of radioiodinated benzofuran-3-yl-(indol-3-yl)maleimide derivatives as potential SPECT imaging probes for the detection of glycogen synthase kinase-3β (GSK-3β) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 9-ING-41, a small molecule Glycogen Synthase Kinase-3 inhibitor, is active in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors that Suppress Proliferation and Survival of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

Methodological & Application

Application Notes and Protocols for 9-ING-41 In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-ING-41 is a potent and selective small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in numerous cellular processes, including cell proliferation, apoptosis, and differentiation.[1][2] Aberrant GSK-3β activity has been linked to the pathogenesis of various diseases, including cancer, making it a compelling target for therapeutic intervention.[1][3][4][5] Preclinical studies have demonstrated the anti-tumor activity of 9-ING-41 in a variety of cancer cell lines and patient-derived xenograft models.[6] These application notes provide detailed protocols for assessing the in vitro cell viability of cancer cells upon treatment with 9-ING-41, a critical step in preclinical drug evaluation.

Mechanism of Action of 9-ING-41

9-ING-41 exerts its anti-tumor effects by inhibiting GSK-3β, which in turn modulates the activity of several downstream signaling pathways critical for cancer cell survival and proliferation. A key pathway affected is the NF-κB signaling cascade. By inhibiting GSK-3β, 9-ING-41 leads to the downregulation of NF-κB and its target genes, such as the anti-apoptotic proteins Bcl-2 and XIAP, thereby promoting apoptosis.[6][7] Additionally, 9-ING-41 has been shown to impact other oncogenic pathways, including c-MYC signaling.[3][4]

Quantitative Data Summary

The following table summarizes the reported 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values for 9-ING-41 in various cancer cell lines. These values highlight the variable sensitivity of different cancer types to 9-ING-41.

| Cell Line | Cancer Type | Assay Type | GI50/IC50 (µM) | Reference |

| ACHN | Renal Cell Carcinoma | MTS | 0.8 | [1] |

| Caki-1 | Renal Cell Carcinoma | MTS | 1.7 | [1] |

| KRCY | Renal Cell Carcinoma | MTS | 1.0 | [1] |

| KU19-20 | Renal Cell Carcinoma | MTS | 0.5 | [1] |

| SK-N-DZ | Neuroblastoma | Cell Viability Assay | 0.05 - 0.1 | [6] |

| SK-N-BE(2) | Neuroblastoma | Cell Viability Assay | 0.05 - 0.1 | [6] |

| SUDHL-4 | B-cell Lymphoma | MTS | IC50 < 1 | [3] |

| KPUM-UH1 | B-cell Lymphoma | MTS | IC50 < 1 | [3] |

| Karpas 422 | B-cell Lymphoma | MTS | IC50 < 1 | [3] |

| TMD8 | B-cell Lymphoma | MTS | IC50 < 1 | [3] |

| HT-29 | Colorectal Cancer | MTS | ~2 | [8] |

Experimental Protocols

Two common and robust methods for assessing in vitro cell viability in response to 9-ING-41 treatment are the MTS assay and the Sulforhodamine B (SRB) assay. The MTS assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein content.

Protocol 1: MTS Cell Viability Assay

This protocol is adapted from methodologies used in studies of 9-ING-41.[1][3][4][8]

1. Materials and Reagents:

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

9-ING-41 (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well flat-bottom sterile tissue culture plates

-

Phosphate-buffered saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 490 nm

2. Cell Preparation and Seeding: a. Culture cells in appropriate medium to ~80% confluency. b. Harvest cells using standard trypsinization methods for adherent cells or by centrifugation for suspension cells. c. Resuspend cells in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Include wells with medium only for background control. g. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells).

3. 9-ING-41 Treatment: a. Prepare a serial dilution of 9-ING-41 in complete culture medium from the stock solution. A typical concentration range to test is 0.01 µM to 10 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest 9-ING-41 concentration). c. Carefully remove the medium from the wells and add 100 µL of the appropriate 9-ING-41 dilution or control medium to each well. d. Incubate the plate for the desired treatment duration (e.g., 72 hours).

4. Assay Procedure: a. After the incubation period, add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. c. Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis: a. Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle-treated cells) x 100 c. Plot the percentage of cell viability against the log of the 9-ING-41 concentration to determine the GI50 or IC50 value using a non-linear regression curve fit.

Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay

This protocol is a robust alternative for adherent cell lines.

1. Materials and Reagents:

-

Selected adherent cancer cell line(s)

-

Complete cell culture medium

-

9-ING-41 (stock solution in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM, pH 10.5

-

Acetic acid, 1% (v/v)

-

96-well flat-bottom sterile tissue culture plates

-